2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- is a chemical compound belonging to the benzopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzopyrans .
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigations into its pharmacological effects suggest potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl- involves its interaction with various molecular targets. It may act as an enzyme inhibitor, receptor modulator, or antioxidant, depending on the context. The pathways involved include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the specific substituents of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-4-methyl-.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another similar compound with different substituents, affecting its chemical properties and applications.
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar structure but with different positions of the substituents.
Properties
CAS No. |
61393-23-5 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-tert-butyl-4-methyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H18O2/c1-13(2,3)14(4)9-12(15)16-11-8-6-5-7-10(11)14/h5-8H,9H2,1-4H3 |
InChI Key |
ZVVZUOVCVAKDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=CC=CC=C21)C(C)(C)C |
Origin of Product |
United States |
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